metabolic pathways and primary metabolites of 2-fluoro-N,N-dipropylbenzamide
metabolic pathways and primary metabolites of 2-fluoro-N,N-dipropylbenzamide
An In-Depth Technical Guide to the Metabolic Pathways and Primary Metabolites of 2-fluoro-N,N-dipropylbenzamide
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and pharmacokinetic profiles.[1][2] 2-fluoro-N,N-dipropylbenzamide represents a scaffold of interest, combining a fluorinated aromatic ring with a tertiary amide functionality. While direct metabolic studies on this specific molecule are not extensively documented in publicly available literature, a robust predictive framework for its biotransformation can be constructed based on established principles of xenobiotic metabolism. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-fluoro-N,N-dipropylbenzamide, details the primary metabolites likely to be formed, and presents a rigorous experimental workflow for the definitive elucidation and characterization of these metabolic products. It is intended for researchers, scientists, and drug development professionals engaged in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.
Introduction to Xenobiotic Metabolism
The metabolism of foreign compounds (xenobiotics), such as drugs and environmental chemicals, is a critical biological process that primarily facilitates their elimination from the body.[3] This process is broadly divided into two phases:
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Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[1]
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Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione. This increases water solubility and facilitates excretion.
For 2-fluoro-N,N-dipropylbenzamide, metabolism is anticipated to be driven primarily by CYP-mediated Phase I oxidative reactions, given its lipophilic nature and the presence of multiple sites susceptible to enzymatic attack.
Predicted Phase I Metabolic Pathways
The structure of 2-fluoro-N,N-dipropylbenzamide offers several potential sites for oxidative metabolism. The primary pathways are predicted to involve N-dealkylation of the propyl groups, aliphatic hydroxylation on the propyl chains, and aromatic hydroxylation on the fluorinated ring.
N-Dealkylation
Oxidative N-dealkylation is a common metabolic pathway for N-alkylamines and N-alkylamides.[4][5] The reaction is initiated by CYP-mediated hydrogen atom abstraction from the α-carbon (the carbon adjacent to the nitrogen), followed by hydroxylation to form an unstable carbinolamide intermediate. This intermediate then spontaneously decomposes to yield a secondary amide and an aldehyde (propanal in this case).
Predicted Metabolites:
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M1: 2-fluoro-N-propylbenzamide (mono-dealkylation)
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M2: 2-fluorobenzamide (di-dealkylation)
Aliphatic Hydroxylation
The n-propyl chains are susceptible to oxidation at the terminal (ω) and sub-terminal (ω-1) positions.[6] This pathway results in the formation of primary and secondary alcohol metabolites.
Predicted Metabolites:
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M3: 2-fluoro-N-(3-hydroxypropyl)-N-propylbenzamide (ω-hydroxylation)
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M4: 2-fluoro-N-(2-hydroxypropyl)-N-propylbenzamide (ω-1 hydroxylation)
Aromatic Hydroxylation and Defluorination
While the carbon-fluorine bond is strong, CYP enzymes can catalyze the hydroxylation of the aromatic ring.[1] The fluorine atom, being an ortho-, para-director, will influence the position of hydroxylation. Furthermore, oxidative defluorination, although less common, is a possible metabolic route where the fluorine atom is displaced and replaced by a hydroxyl group.[7][8]
Predicted Metabolites:
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M5: 2-fluoro-N,N-dipropyl-(x)-hydroxybenzamide (aromatic hydroxylation at a position other than C2)
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M6: 2-hydroxy-N,N-dipropylbenzamide (oxidative defluorination)
The predicted Phase I metabolic pathways are illustrated in the diagram below.
Caption: Predicted Phase I metabolic pathways of 2-fluoro-N,N-dipropylbenzamide.
Predicted Phase II Metabolic Pathways (Conjugation)
The primary metabolites from Phase I, particularly those with newly formed hydroxyl groups (M3, M4, M5, M6), are excellent substrates for Phase II conjugation enzymes. These reactions further increase the polarity of the metabolites, preparing them for efficient renal or biliary excretion.
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Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a major conjugation pathway where glucuronic acid is attached to a hydroxyl group.
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Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway involves the conjugation of a sulfonate group to a hydroxylated metabolite.
Caption: General scheme for Phase II conjugation of hydroxylated metabolites.
Experimental Workflow for Metabolite Identification and Characterization
The definitive identification of metabolic pathways requires a systematic experimental approach. The following workflow outlines the necessary steps, from in vitro metabolite generation to structural elucidation.
Caption: A systematic workflow for the identification of metabolic pathways.
Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)
Rationale: HLMs contain a rich complement of CYP and UGT enzymes, making them the gold standard for initial in vitro metabolism screening.[4] This experiment aims to generate metabolites and determine the overall metabolic stability of the parent compound.
Methodology:
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Preparation: Prepare a stock solution of 2-fluoro-N,N-dipropylbenzamide in a suitable organic solvent (e.g., DMSO, Acetonitrile) at a concentration of 10 mM.
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Incubation Mixture: In a microcentrifuge tube on ice, combine the following:
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Phosphate buffer (100 mM, pH 7.4)
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Human Liver Microsomes (final concentration 0.5 mg/mL)
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2-fluoro-N,N-dipropylbenzamide (final concentration 1 µM)
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to associate with the microsomes.
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Initiation: Initiate the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This is critical as CYPs are NADPH-dependent enzymes.[1]
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Time Points: Incubate at 37°C in a shaking water bath. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Quenching: Stop the reaction in each aliquot by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.
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Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
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Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Analytical Techniques for Structural Elucidation
Rationale: No single technique can unambiguously identify all metabolites. A combination of mass spectrometry and NMR is required for comprehensive characterization.[9]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for metabolite screening.[9][10] The liquid chromatography step separates the parent compound from its metabolites. The mass spectrometer then detects these compounds, providing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions (MS/MS). The mass shift from the parent compound indicates the type of metabolic modification (e.g., a +16 Da shift suggests hydroxylation).
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High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or FT-ICR MS provide highly accurate mass measurements, allowing for the determination of the elemental formula of a metabolite.[11] This is crucial for distinguishing between isobaric metabolites (e.g., distinguishing an N-dealkylation followed by a di-hydroxylation from an aromatic hydroxylation).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation, especially for determining the precise location of a metabolic modification on the molecule.[5][12] While less sensitive than MS, analysis of isolated metabolites by 1H, 13C, and 2D-NMR experiments (like COSY and HMBC) can differentiate between isomers, such as ω and ω-1 hydroxylation on the propyl chain.
Quantitative Data Analysis
Once metabolites are identified, their formation can be quantified. This data is essential for understanding the relative importance of each metabolic pathway and for predicting in vivo clearance.
| Parameter | Description | Experimental Approach | Example Value |
| Intrinsic Clearance (CL_int) | The inherent ability of the liver to metabolize a drug. | Calculated from the rate of disappearance of the parent compound in HLM incubations. | 50 µL/min/mg protein |
| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. | Incubate with varying substrate concentrations and measure metabolite formation rates. | 5 µM |
| V_max (Maximum Velocity) | The maximum rate of metabolite formation. | Determined from the same experiment as K_m. | 100 pmol/min/mg protein |
Conclusion and Implications for Drug Development
The metabolic fate of 2-fluoro-N,N-dipropylbenzamide is predicted to be governed by a series of Phase I oxidative reactions, primarily N-dealkylation and aliphatic hydroxylation, catalyzed by cytochrome P450 enzymes. The resulting hydroxylated primary metabolites are then likely to undergo Phase II glucuronidation and sulfation to facilitate their excretion.
This predictive guide, coupled with the detailed experimental workflow, provides a robust framework for researchers to definitively elucidate these pathways. Understanding the metabolic "soft spots" of this molecule is critical.[9] If a particular pathway, such as N-dealkylation, is found to be excessively rapid, leading to poor bioavailability, medicinal chemists can modify the structure (e.g., by introducing steric hindrance near the nitrogen) to block that metabolic route, thereby designing more stable and effective drug candidates.[13] The systematic approach outlined herein is fundamental to the process of modern drug discovery and development.
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